Methyl 3-(2-chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylate
CAS No.:
Cat. No.: VC18347206
Molecular Formula: C13H12ClNO4
Molecular Weight: 281.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12ClNO4 |
|---|---|
| Molecular Weight | 281.69 g/mol |
| IUPAC Name | methyl 3-(2-chloro-3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate |
| Standard InChI | InChI=1S/C13H12ClNO4/c1-7-10(13(16)18-3)12(15-19-7)8-5-4-6-9(17-2)11(8)14/h4-6H,1-3H3 |
| Standard InChI Key | IBPWSVZYZZVHSF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NO1)C2=C(C(=CC=C2)OC)Cl)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Methyl 3-(2-chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylate (IUPAC name: methyl 3-(2-chloro-3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate) is defined by the molecular formula C₁₃H₁₂ClNO₄ and a molecular weight of 281.69 g/mol. Its structure integrates three key functional groups:
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A methoxy group (-OCH₃) at the 3-position of the phenyl ring.
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A chloro substituent (-Cl) at the 2-position of the phenyl ring.
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A methyl ester (-COOCH₃) at the 4-position of the isoxazole ring.
The compound’s SMILES notation (CC1=C(C(=NO1)C2=C(C(=CC=C2)OC)Cl)C(=O)OC) and InChIKey (IBPWSVZYZZVHSF-UHFFFAOYSA-N) provide precise representations of its atomic connectivity and stereochemical configuration.
Table 1: Key Chemical Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂ClNO₄ |
| Molecular Weight | 281.69 g/mol |
| IUPAC Name | Methyl 3-(2-chloro-3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate |
| SMILES | CC1=C(C(=NO1)C2=C(C(=CC=C2)OC)Cl)C(=O)OC |
| InChIKey | IBPWSVZYZZVHSF-UHFFFAOYSA-N |
| PubChem CID | 131879354 |
Synthesis and Manufacturing
The synthesis of methyl 3-(2-chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylate likely follows a multi-step protocol common to isoxazole derivatives :
Isoxazole Ring Formation
Isoxazoles are typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes or alkenes. For this compound, the reaction may involve:
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Generation of a nitrile oxide intermediate from a chloro-methylphenyl precursor.
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Cycloaddition with a methyl-substituted alkyne to form the isoxazole core .
Functionalization and Esterification
Subsequent steps introduce the phenyl substituent and esterify the carboxylic acid group:
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Suzuki-Miyaura coupling to attach the 2-chloro-3-methoxyphenyl group to the isoxazole ring.
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Esterification using methanol and a catalytic acid (e.g., H₂SO₄) to convert the carboxylic acid to the methyl ester.
Critical Reaction Parameters:
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Temperature: 80–120°C for cycloaddition.
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Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions.
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Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) .
Physicochemical Properties
While experimental data for this compound are sparse, properties can be inferred from structural analogs:
Solubility
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Lipophilicity: The presence of chloro and methoxy groups enhances lipid solubility, suggesting moderate solubility in organic solvents (e.g., ethanol, DMSO).
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Aqueous Solubility: Limited due to the nonpolar aromatic and ester groups.
Thermal Stability
Isoxazole derivatives generally exhibit stability up to 200°C, with decomposition occurring via ring-opening reactions at higher temperatures .
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks include C=O stretch (~1700 cm⁻¹), C-O-C stretch (~1250 cm⁻¹), and C-Cl stretch (~750 cm⁻¹) .
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NMR:
| Compound | Target Activity | IC₅₀ / MIC |
|---|---|---|
| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | S. aureus inhibition | 8 µg/mL |
| 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylate | DNA intercalation | 12 µM |
Future Research Directions
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